![molecular formula C17H17N3O3S2 B5815523 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including lymphoma and leukemia.
Wirkmechanismus
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound inhibits BTK activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of B-cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. In addition, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells, as well as its immunomodulatory effects. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects and toxicity. Careful dose optimization and toxicity studies are required to ensure the safety and efficacy of this compound in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the development of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors, which can help to optimize patient selection and treatment strategies. Another area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Finally, the development of next-generation BTK inhibitors with improved selectivity and safety profiles is an important area of research.
Synthesemethoden
The synthesis of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-bromo-1H-indole and 4-(2-thienylsulfonyl)piperazine. The intermediate compounds are prepared by various chemical reactions, such as Suzuki coupling, Grignard reaction, and amide formation. The final coupling reaction involves the coupling of the intermediate compounds to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lines and primary cells. This compound has also demonstrated antitumor activity in xenograft models of lymphoma and leukemia. In clinical trials, this compound has shown promising results in patients with relapsed/refractory B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPQNJLMMWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
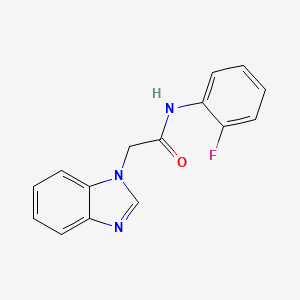
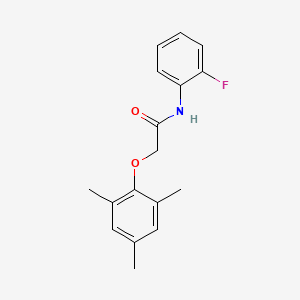
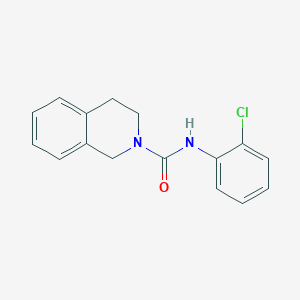
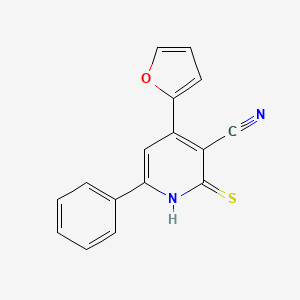

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
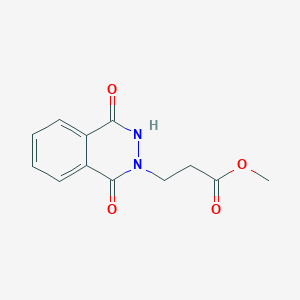
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

